molecular formula C13H23N3O4S B7627722 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid

3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid

Katalognummer B7627722
Molekulargewicht: 317.41 g/mol
InChI-Schlüssel: WAQZGVSBQJUENG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 has been found to inhibit RAC1 activity, a protein that plays a crucial role in the regulation of cell growth, migration, and invasion.

Wirkmechanismus

3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid exerts its biological effects by inhibiting RAC1 activity. RAC1 is a small GTPase that regulates various cellular processes, including cytoskeleton organization, cell migration, and proliferation. 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid binds to the switch II region of RAC1, preventing its activation by guanine nucleotide exchange factors (GEFs). This leads to the inhibition of downstream signaling pathways that are involved in cell growth, migration, and invasion.
Biochemical and Physiological Effects:
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid inhibits the growth and invasion of cancer cells by reducing the activity of RAC1. In addition, 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has been shown to reduce oxidative stress and inflammation in animal models of heart failure. Moreover, 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has been found to promote neurite outgrowth and protect neurons from oxidative stress, suggesting its potential application in neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid in lab experiments is its specificity for RAC1. 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has been shown to inhibit RAC1 activity without affecting other small GTPases, such as CDC42 and RHOA. This makes 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid a valuable tool for studying the role of RAC1 in various cellular processes. However, one of the limitations of using 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and dilute 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid for in vitro experiments.

Zukünftige Richtungen

3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. One future direction could be to investigate the role of 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid in other diseases, such as autoimmune disorders and infectious diseases. Moreover, the development of more potent and selective RAC1 inhibitors could enhance the therapeutic potential of 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid. Finally, the use of 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid in combination with other drugs or therapies could improve its efficacy and reduce potential side effects.

Synthesemethoden

The synthesis of 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid involves several steps, including the reaction of 1-ethyl-2-methylimidazole with 4,4-dimethylpentanoic acid, followed by the addition of sulfonyl chloride. The final product is obtained after purification by column chromatography. The purity of 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid is usually determined by high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has been widely used in scientific research for its potential therapeutic applications. Several studies have investigated the role of 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid in cancer, cardiovascular diseases, and neurological disorders. For instance, 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has been found to inhibit the growth and invasion of cancer cells by targeting RAC1 activity. In addition, 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has been shown to improve cardiac function in animal models of heart failure by reducing oxidative stress and inflammation. Moreover, 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has been found to protect neurons from oxidative stress and promote neurite outgrowth, suggesting its potential application in neurodegenerative diseases.

Eigenschaften

IUPAC Name

3-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S/c1-6-16-8-11(14-9(16)2)21(19,20)15-10(7-12(17)18)13(3,4)5/h8,10,15H,6-7H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQZGVSBQJUENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NC(CC(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.